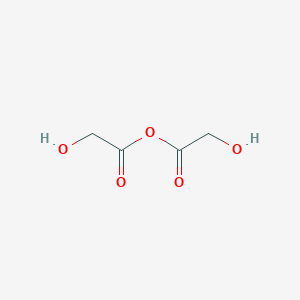

Acetic acid, hydroxy-, anhydride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetic acid, hydroxy-, anhydride can be synthesized through the dehydration of glycolic acid. This process typically involves heating glycolic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4). The reaction can be represented as follows:

2HOCH2COOH→(HOCH2CO)2O+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where glycolic acid is fed into a reactor with a dehydrating agent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, hydroxy-, anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form glycolic acid.

Alcoholysis: Reacts with alcohols to form glycolate esters.

Aminolysis: Reacts with amines to form glycolamides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Alcoholysis: Requires an alcohol and a catalyst such as sulfuric acid.

Aminolysis: Involves the use of primary or secondary amines under mild heating.

Major Products

Hydrolysis: Glycolic acid.

Alcoholysis: Glycolate esters.

Aminolysis: Glycolamides.

Aplicaciones Científicas De Investigación

Acetic acid, hydroxy-, anhydride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and resins, as well as in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of acetic acid, hydroxy-, anhydride involves nucleophilic acyl substitution. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of glycolic acid, glycolate esters, or glycolamides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group.

Comparación Con Compuestos Similares

Similar Compounds

Acetic anhydride: Similar in structure but derived from acetic acid.

Succinic anhydride: An anhydride derived from succinic acid.

Maleic anhydride: An anhydride derived from maleic acid.

Uniqueness

Acetic acid, hydroxy-, anhydride is unique due to the presence of the hydroxy group, which imparts different reactivity compared to other anhydrides. This hydroxy group allows for additional hydrogen bonding and can influence the compound’s solubility and reactivity in various chemical reactions.

Actividad Biológica

Acetic acid, hydroxy-, anhydride (CAS No. 626-25-5) is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The following mechanisms have been identified:

- Acylation Reactions : The anhydride can acylate nucleophilic sites on proteins and enzymes, potentially altering their function. This action can lead to inhibition or activation of specific pathways.

- Reactive Oxygen Species (ROS) Production : Similar to other acylating agents, this compound may induce oxidative stress by generating ROS, which can affect cell signaling and apoptosis pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophage cultures. This effect is attributed to the inhibition of NF-kB signaling pathways.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of acetic acid derivatives on cancer cell lines.

- Method : Various concentrations were tested on breast cancer and glioblastoma cell lines.

- Findings : The compounds exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating potential for therapeutic applications in oncology.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Method : Mice were treated with acetic acid derivatives, and inflammation markers were measured.

- Findings : A notable reduction in swelling and inflammatory markers was observed, supporting its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-hydroxyacetyl) 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-1-3(7)9-4(8)2-6/h5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXHUUDRVBXHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434424 | |

| Record name | Acetic acid, hydroxy-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-25-5 | |

| Record name | Acetic acid, hydroxy-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.